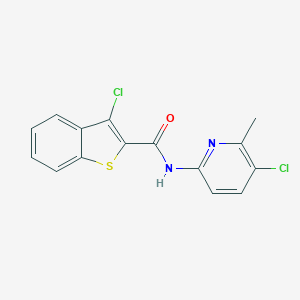
N-(5-chloro-6-methylpyridin-2-yl)-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-6-methylpyridin-2-yl)-1-benzofuran-2-carboxamide, also known as BM2, is a small molecule drug that has been studied for its potential use in various scientific research applications. This compound has been shown to have a unique mechanism of action and biochemical and physiological effects that make it a promising candidate for future research.
Mechanism of Action
N-(5-chloro-6-methylpyridin-2-yl)-1-benzofuran-2-carboxamide's mechanism of action involves its binding to the sigma-2 receptor, which is located in various tissues throughout the body. Upon binding to this receptor, this compound can modulate its activity and affect downstream signaling pathways. This can lead to various biochemical and physiological effects, as described below.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of cell proliferation and apoptosis. Specifically, this compound has been shown to induce apoptosis in certain cancer cell lines, suggesting that it may have potential as an anti-cancer agent. Additionally, this compound has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury, suggesting that it may have potential as a therapeutic agent for these conditions.
Advantages and Limitations for Lab Experiments
One advantage of N-(5-chloro-6-methylpyridin-2-yl)-1-benzofuran-2-carboxamide is its specificity for the sigma-2 receptor, which allows for targeted modulation of this receptor's activity. Additionally, this compound has been shown to have relatively low toxicity in animal models, suggesting that it may be a safe compound to use in lab experiments. However, one limitation of this compound is its relatively low potency, which may limit its usefulness in certain applications.
Future Directions
There are many potential future directions for research on N-(5-chloro-6-methylpyridin-2-yl)-1-benzofuran-2-carboxamide. One area of interest is the development of more potent analogs of this compound that may have greater efficacy in certain applications. Additionally, further research is needed to fully understand the mechanisms by which this compound modulates the sigma-2 receptor and affects downstream signaling pathways. Finally, this compound may have potential as a therapeutic agent for various diseases and conditions, and further research is needed to explore these possibilities.
Synthesis Methods
N-(5-chloro-6-methylpyridin-2-yl)-1-benzofuran-2-carboxamide can be synthesized using a variety of methods, including the reaction of 5-chloro-6-methylpyridin-2-amine with 1-benzofuran-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product can then be purified through various chromatographic techniques.
Scientific Research Applications
N-(5-chloro-6-methylpyridin-2-yl)-1-benzofuran-2-carboxamide has been studied for its potential use in a variety of scientific research applications, including as a tool for studying the role of certain receptors in the brain. Specifically, this compound has been shown to bind to and modulate the activity of the sigma-2 receptor, which is thought to play a role in various physiological processes such as cell proliferation and apoptosis.
properties
Molecular Formula |
C15H11ClN2O2 |
|---|---|
Molecular Weight |
286.71 g/mol |
IUPAC Name |
N-(5-chloro-6-methylpyridin-2-yl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C15H11ClN2O2/c1-9-11(16)6-7-14(17-9)18-15(19)13-8-10-4-2-3-5-12(10)20-13/h2-8H,1H3,(H,17,18,19) |
InChI Key |
YKWHROKEVCPAMU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC3=CC=CC=C3O2)Cl |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC3=CC=CC=C3O2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



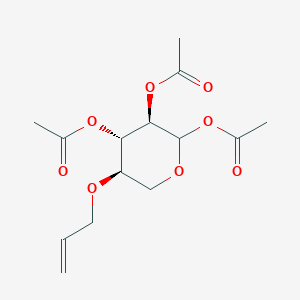
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-ethylbenzamide](/img/structure/B235613.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4-dimethoxybenzamide](/img/structure/B235622.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B235627.png)
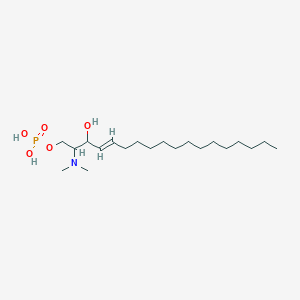

![1-(4-chlorophenyl)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B235648.png)
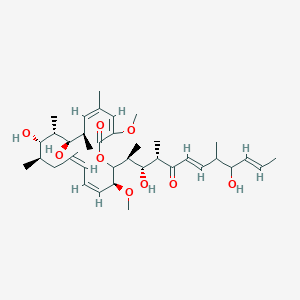

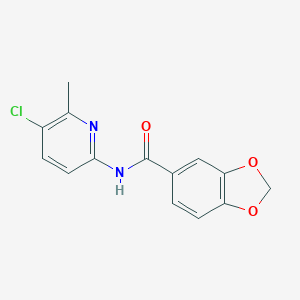

![(2R,3R,4S,5S,6R)-2-[(2S)-4-[(4S,8S,9S,13S)-16-[(2R,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B235683.png)

